5-Amino-2-chloropyridin-3-OL
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Overview
Description
5-Amino-2-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloropyridin-3-OL can be achieved through various methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency . Another method involves the nitration, amination, and subsequent nitration of pyridine derivatives, followed by reactions with nucleophilic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as employing whole cells of Burkholderia sp. MAK1, is also being explored for industrial applications due to its environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation, nitration, and amination reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, sodium azide
Major Products Formed
The major products formed from these reactions include various substituted pyridines, such as 2,5-dibromopyridine and 5-hydroxy-2-pyridones .
Scientific Research Applications
5-Amino-2-chloropyridin-3-OL has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Used in the production of fungicides and insecticides.
4-Chloropyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.
3-Amino-4-chloropyridine: Utilized in the synthesis of complex organic molecules.
Uniqueness
5-Amino-2-chloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H5ClN2O |
---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-amino-2-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
InChI Key |
TXYGZFSXMVRDAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)N |
Origin of Product |
United States |
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